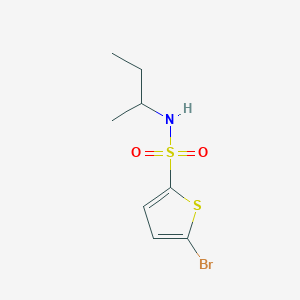![molecular formula C16H16Cl2N2O4S B296908 2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296908.png)
2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, commonly known as dicamba, is a synthetic herbicide that belongs to the chlorophenoxy family. It was first introduced in the 1960s and has since been widely used in agriculture to control broadleaf weeds in crops such as soybeans, cotton, and corn. Despite its effectiveness, dicamba has been a subject of controversy due to its potential to drift and cause damage to non-target plants. In
作用機序
Dicamba works by disrupting the plant's growth and development process. It mimics the action of the plant hormone auxin, which is responsible for regulating plant growth and development. Dicamba causes uncontrolled growth in the plant, leading to abnormal growth and eventually death.
Biochemical and Physiological Effects:
Dicamba affects the plant's physiological processes by disrupting the balance of auxin in the plant. This leads to abnormal cell division and growth, which ultimately leads to the death of the plant. Dicamba has also been shown to have toxic effects on non-target plants, including trees and ornamental plants.
実験室実験の利点と制限
Dicamba is a widely used herbicide in agriculture, and its effectiveness has been well documented. However, its potential to drift and cause damage to non-target plants has led to increased scrutiny and regulation. In lab experiments, dicamba can be used to study the effects of herbicides on plant growth and development, as well as to investigate potential herbicide resistance mechanisms.
将来の方向性
There are several future directions for dicamba research. One area of focus is the development of dicamba formulations that are less prone to drift and cause less damage to non-target plants. Another area of research is the investigation of dicamba resistance mechanisms in weeds and the development of new herbicides to combat resistant weeds. Additionally, research is needed to better understand the long-term effects of dicamba use on soil health and the environment.
In conclusion, dicamba is a widely used herbicide in agriculture that has been the subject of controversy due to its potential to drift and cause damage to non-target plants. Its mechanism of action involves disrupting the plant's growth and development process, leading to abnormal growth and eventual death. While dicamba has been extensively studied for its effectiveness, future research is needed to develop safer formulations and investigate potential herbicide resistance mechanisms.
合成法
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by reaction with N-methyl-N-(methylsulfonyl)aniline. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride, followed by reaction with N-methyl-N-(methylsulfonyl)aniline.
科学的研究の応用
Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural crops. Research has also been conducted to understand its potential to drift and cause damage to non-target plants. In addition, dicamba has been studied for its potential use in combination with other herbicides to improve weed control and reduce herbicide resistance.
特性
分子式 |
C16H16Cl2N2O4S |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-20(25(2,22)23)13-5-3-4-12(9-13)19-16(21)10-24-15-7-6-11(17)8-14(15)18/h3-9H,10H2,1-2H3,(H,19,21) |
InChIキー |
CKQHICUJBNUTRD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
正規SMILES |
CN(C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)